Ethyl-d5 Crotonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl-d5 Crotonate is a clear colorless liquid with a pungent odor . It is less dense than water and insoluble in water .

Synthesis Analysis

Ethyl crotonate on hydroboration yields stereospecifically 2-tritiated 3-hydroxybutyric acid . It was used as a reagent during the total synthesis of (+/-)-daurichromenic acid .

Molecular Structure Analysis

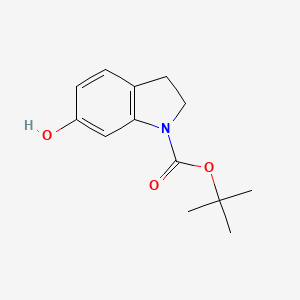

The molecular formula of Ethyl-d5 Crotonate is C6H10O2 .

Chemical Reactions Analysis

Ethyl crotonate on hydroboration yields stereospecifically 2-tritiated 3-hydroxybutyric acid . It was used in chemical-shift imaging during the rapid analysis of multiple samples using multiplex sample NMR .

Physical And Chemical Properties Analysis

Ethyl-d5 Crotonate is a clear colorless liquid with a pungent odor . It is less dense than water and insoluble in water . The molecular weight of Ethyl-d5 Crotonate is 119.17 g/mol .

Wissenschaftliche Forschungsanwendungen

Nuclear Magnetic Resonance (NMR) Spectroscopy

Ethyl-d5 Crotonate is utilized in NMR spectroscopy as a reference compound due to its well-defined chemical structure and properties. It helps in the identification and quantification of various substances within a mixture. The deuterated version, Ethyl-d5 Crotonate, is particularly valuable for its minimal interference with the background signal, making it ideal for more accurate and sensitive analysis .

Plasticizer for Acrylic Resins

In the field of polymer chemistry, Ethyl-d5 Crotonate serves as an effective plasticizer for acrylic resins. It enhances the flexibility and workability of the resins, which are widely used in paints, coatings, and adhesives. The addition of Ethyl-d5 Crotonate helps in achieving the desired mechanical properties and performance characteristics of the final product .

Solvent for Cellulose Esters

Ethyl-d5 Crotonate is also employed as a solvent for cellulose esters, which are important in the production of photographic films, lacquers, and fibers. Its solvating properties facilitate the processing and application of cellulose esters, improving their overall quality and usability .

Synthetic Organic Chemistry

In synthetic organic chemistry, Ethyl-d5 Crotonate is used as a reagent for various chemical reactions. Its presence can influence the course of reactions such as Michael additions, Aldol condensations, and polymerizations. Researchers value Ethyl-d5 Crotonate for its ability to introduce functional groups into molecules, aiding in the synthesis of complex organic compounds .

Material Science Research

Ethyl-d5 Crotonate finds applications in material science research, particularly in the development of new materials with specific properties. It can be used to modify surface characteristics, create polymer networks, and develop novel composites. Its versatility makes it a valuable asset in the exploration of advanced materials .

Pharmaceutical Research

In pharmaceutical research, Ethyl-d5 Crotonate is used as a building block for the synthesis of various drug molecules. Its chemical structure allows for the introduction of crotonate moieties into drug candidates, potentially altering their pharmacokinetic and pharmacodynamic profiles. This can lead to the discovery of new medications with improved efficacy and safety profiles .

Wirkmechanismus

Lysine crotonylation has been discovered in histone and non-histone proteins and found to be involved in diverse diseases and biological processes . The unique carbon–carbon π-bond structure indicates that lysine crotonylation may use distinct regulatory mechanisms from the widely studied other types of lysine acylation .

Safety and Hazards

Zukünftige Richtungen

Lysine crotonylation has been discovered in histone and non-histone proteins and found to be involved in diverse diseases and biological processes . Future research could focus on the regulation of lysine crotonylation by enzymatic and non-enzymatic mechanisms, the recognition of substrate proteins, the physiological functions of lysine crotonylation and its cross-talk with other types of modification .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of Ethyl-d5 Crotonate can be achieved by the deuteration of Ethyl Crotonate.", "Starting Materials": ["Ethyl Crotonate", "Deuterium gas"], "Reaction": [ "Ethyl Crotonate is dissolved in deuterium gas under pressure and heated in the presence of a catalyst such as palladium on carbon.", "The reaction mixture is allowed to cool and the excess deuterium gas is removed.", "The product, Ethyl-d5 Crotonate, is then isolated and purified through distillation or chromatography." ] } | |

CAS-Nummer |

35845-34-2 |

Molekularformel |

C6H10O2 |

Molekulargewicht |

119.175 |

IUPAC-Name |

1,1,2,2,2-pentadeuterioethyl (E)-but-2-enoate |

InChI |

InChI=1S/C6H10O2/c1-3-5-6(7)8-4-2/h3,5H,4H2,1-2H3/b5-3+/i2D3,4D2 |

InChI-Schlüssel |

ZFDIRQKJPRINOQ-ISXCDJLESA-N |

SMILES |

CCOC(=O)C=CC |

Synonyme |

(E)-Crotonic Acid Ethyl-d5 Ester; (E)-2-Butenoic Acid Ethyl-d5 Ester; (E)-Ethyl-d5 but-2-enoate; Ethyl-d5 (E)-2-Butenoate; Ethyl-d5 (E)-Crotonate; Ethyl-d5 trans-2-Butenoate; Ethyl-d5 trans-Crotonate; trans-2-Butenoic Acid Ethyl-d5 Ester |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B592324.png)

![tert-Butyl 5-chloro-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate](/img/structure/B592325.png)

![tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B592330.png)

![tert-Butyl 6-bromo-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B592331.png)

![tert-Butyl 6-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B592334.png)

![Tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B592338.png)

![Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B592339.png)

![tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B592344.png)